![molecular formula C10H17ClN2O3 B2750205 Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate CAS No. 875156-97-1](/img/structure/B2750205.png)
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloroacetyl group, an amino group, and a carboxylate group .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 150.49°C and a predicted boiling point of approximately 417.8°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a refractive index of n20D 1.51 .Scientific Research Applications
Drug Designing
Piperidine derivatives, such as Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Synthesis of Piperidine Derivatives
These compounds are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing piperidine moiety is another application of these compounds . This process helps in the discovery of new drugs .
Proteomics Research
This compound is used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Synthesis of Quinolin-2 (1 H)-one Derivatives
Ethyl 4-amino-1-piperidinecarboxylate, a related compound, was used in the synthesis of quinolin-2 (1 H)-one derivatives . These derivatives have various applications in medicinal chemistry .
Inhibitor Designing
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized from this compound, were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors can be used in the treatment of various cancers .
Mechanism of Action
- The primary target of this compound is nitric oxide synthase (NOS) , specifically the inducible NOS (iNOS) isoform in humans .
Target of Action
Mode of Action
properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-2-16-10(15)13-5-3-8(4-6-13)12-9(14)7-11/h8H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPNDBRFVFWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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